molecular formula C11H18Cl3N3 B8219830 3-chloro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride

3-chloro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride

Cat. No.: B8219830
M. Wt: 298.6 g/mol
InChI Key: UILLJTKJVYXJRC-UHFFFAOYSA-N
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Description

3-chloro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride is a chemical compound that features a pyridine ring substituted with a chlorine atom and an amine group linked to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloropyridine with a suitable amine, such as piperidine, under controlled conditions. This reaction is often facilitated by a catalyst or a base to promote the nucleophilic substitution.

    Purification: The intermediate product is then purified using standard techniques such as recrystallization or chromatography to remove any impurities.

    Formation of the Dihydrochloride Salt: The purified intermediate is treated with hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the breakdown of the dihydrochloride salt and the formation of the free base.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce imines or secondary amines, respectively.

Scientific Research Applications

3-chloro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as receptors or enzymes, which can provide insights into its mechanism of action.

    Industrial Applications: The compound is utilized in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-[(piperidin-4-yl)methyl]pyridin-2-amine: The free base form of the compound without the dihydrochloride salt.

    4-chloro-N-[(piperidin-4-yl)methyl]pyridin-2-amine: A structural isomer with the chlorine atom at a different position on the pyridine ring.

    N-[(piperidin-4-yl)methyl]pyridin-2-amine: A derivative without the chlorine substitution.

Uniqueness

3-chloro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride is unique due to the presence of both the chlorine atom and the piperidine moiety, which confer specific chemical and biological properties. The dihydrochloride salt form enhances its stability and solubility, making it more suitable for various applications compared to its free base or other derivatives.

Properties

IUPAC Name

3-chloro-N-(piperidin-4-ylmethyl)pyridin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3.2ClH/c12-10-2-1-5-14-11(10)15-8-9-3-6-13-7-4-9;;/h1-2,5,9,13H,3-4,6-8H2,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILLJTKJVYXJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=C(C=CC=N2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl3N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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